2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride
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Overview
Description
2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride is a heterocyclic compound that belongs to the thienopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach is the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function . The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure and exhibit diverse biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also have a thienopyrimidine core and are used in various applications.
Uniqueness
2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its sulfonyl fluoride group, in particular, is known for its reactivity and ability to form strong covalent bonds with target molecules .
Properties
IUPAC Name |
2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3S2/c9-16(13,14)4-2-11-5-10-7-6(8(11)12)1-3-15-7/h1,3,5H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQUDPQNZYYJOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)N(C=N2)CCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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